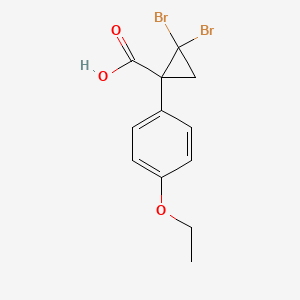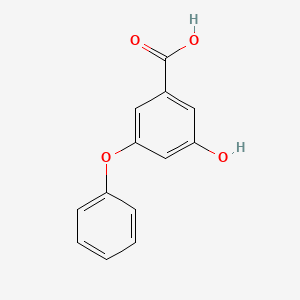
(2-Chloro-7,11-dimethyl-3-methylidenedodeca-6,10-dien-1-yl)carbonimidoyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-7,11-dimethyl-3-methylidenedodeca-6,10-dien-1-yl)carbonimidoyl is a chemical compound with a complex structure It is characterized by the presence of a chloro group, multiple methyl groups, and a carbonimidoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-7,11-dimethyl-3-methylidenedodeca-6,10-dien-1-yl)carbonimidoyl typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include:
Formation of the diene structure: This can be achieved through reactions such as Diels-Alder reactions or other cycloaddition reactions.
Introduction of the chloro group: This step often involves chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the carbonimidoyl group: This can be done through reactions involving isocyanides or other nitrogen-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-7,11-dimethyl-3-methylidenedodeca-6,10-dien-1-yl)carbonimidoyl can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chloro group can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium hydroxide, potassium cyanide, often in polar solvents like water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2-Chloro-7,11-dimethyl-3-methylidenedodeca-6,10-dien-1-yl)carbonimidoyl has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or biochemical studies.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (2-Chloro-7,11-dimethyl-3-methylidenedodeca-6,10-dien-1-yl)carbonimidoyl involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets can vary depending on the context of its use. For example, in a biological setting, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-β-Farnesene: A similar compound with a diene structure and methyl groups.
cis-β-Farnesene: Another isomer of β-farnesene with similar structural features.
(Z,E)-β-Farnesene: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
What sets (2-Chloro-7,11-dimethyl-3-methylidenedodeca-6,10-dien-1-yl)carbonimidoyl apart from these similar compounds is the presence of the chloro and carbonimidoyl groups
Propriétés
Numéro CAS |
64789-89-5 |
|---|---|
Formule moléculaire |
C16H24Cl3N |
Poids moléculaire |
336.7 g/mol |
Nom IUPAC |
1,1-dichloro-N-(2-chloro-7,11-dimethyl-3-methylidenedodeca-6,10-dienyl)methanimine |
InChI |
InChI=1S/C16H24Cl3N/c1-12(2)7-5-8-13(3)9-6-10-14(4)15(17)11-20-16(18)19/h7,9,15H,4-6,8,10-11H2,1-3H3 |
Clé InChI |
GNOWEICYAZVPHG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(=C)C(CN=C(Cl)Cl)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)





![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)


